2-ベンゼンスルホンアミド-N-(6-メタンスルホニル-1,3-ベンゾチアゾール-2-イル)ベンザミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

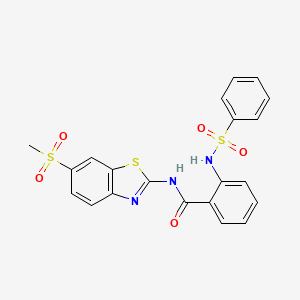

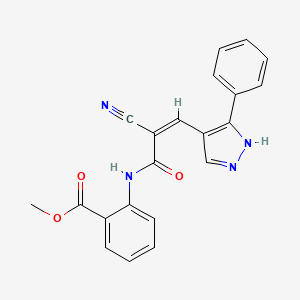

2-benzenesulfonamido-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzo[d]thiazole ring, a methylsulfonyl group, and a phenylsulfonamido group

科学的研究の応用

- 研究者は、この化合物をアルツハイマー病の潜在的な治療法として探求してきました。これは、AD患者の認知機能の低下に関連する酵素であるアセチルコリンエステラーゼ(AChE)を阻害します。この化合物から誘導された化合物12は、強力なAChE阻害、銅キレート化、およびAβ1-42凝集阻害を示しました。 また、マウスモデルにおいて低毒性であり、認知機能を改善したことも示されています .

- その多機能性を考えると、化合物12はさらなる薬物開発のための有望なリードとなります。 研究者は、AD治療における潜在的な臨床使用のためのその有効性と安全性を調べています .

アルツハイマー病(AD)治療のためのコリンエステラーゼ阻害

今後の治療開発

要約すると、この化合物はコリンエステラーゼ阻害、抗βアミロイド特性、神経保護、および認知機能向上を組み合わせた独自の組み合わせにより、アルツハイマー病および関連する状態に対処するための貴重な候補となっています。 さらなる研究により、その臨床的可能性と安全性は明らかになるでしょう . 🌟

作用機序

Target of Action

The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Mode of Action

The compound exhibits uncompetitive and selective inhibition against AChE . This means it binds to the enzyme-substrate complex, preventing the complex from releasing the products and thus slowing down the enzyme’s activity. The compound also shows good copper chelation , which can be beneficial in conditions where copper ions contribute to oxidative stress and damage.

Biochemical Pathways

The compound’s AChE inhibition and copper chelation abilities affect the cholinergic pathway and copper homeostasis , respectively . By inhibiting AChE, the compound prolongs the action of acetylcholine, enhancing cholinergic transmission. Its copper chelation ability can help reduce copper-induced oxidative stress.

Pharmacokinetics

Its low toxicity and ability to impede loss of cell viability suggest it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The compound has shown to inhibit Aβ 1-42 aggregation , a key factor in the development of Alzheimer’s disease. It also exhibits neuroprotective properties , as it can impede the loss of cell viability caused by H2O2 neurotoxicity . Notably, the compound significantly improved cognition and spatial memory in a scopolamine-induced memory deficit mouse model .

生化学分析

Biochemical Properties

In biochemical reactions, 2-benzenesulfonamido-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide has been shown to interact with enzymes such as acetylcholinesterase (AChE), where it exhibits modest to strong inhibition . This interaction is believed to be uncompetitive and selective .

Cellular Effects

2-benzenesulfonamido-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide has been found to have significant effects on various types of cells and cellular processes. It has been shown to impede the loss of cell viability elicited by H2O2 neurotoxicity in SHSY-5Y cells .

Molecular Mechanism

At the molecular level, 2-benzenesulfonamido-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide exerts its effects through several mechanisms. It has been found to inhibit AChE, which is believed to contribute to its neuroprotective effects . Additionally, it has been shown to inhibit Aβ 1-42 aggregation, which is a key factor in the development of Alzheimer’s disease .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-benzenesulfonamido-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide have been observed over time. The compound has been found to have low toxicity and to be capable of impeding loss of cell viability elicited by H2O2 neurotoxicity in SHSY-5Y cells .

Dosage Effects in Animal Models

In animal models, the effects of 2-benzenesulfonamido-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide have been observed to vary with different dosages. Notably, the compound has been found to significantly improve cognition and spatial memory against scopolamine-induced memory deficit in a mouse model .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzenesulfonamido-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps:

Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminobenzenethiol with a suitable carbonyl compound.

Introduction of the methylsulfonyl group: This step involves the sulfonation of the benzo[d]thiazole ring using methylsulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the phenylsulfonamido group: This is done by reacting the intermediate with phenylsulfonyl chloride under basic conditions.

Formation of the final benzamide structure: The final step involves the amidation reaction with a suitable amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise

特性

IUPAC Name |

2-(benzenesulfonamido)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O5S3/c1-31(26,27)15-11-12-18-19(13-15)30-21(22-18)23-20(25)16-9-5-6-10-17(16)24-32(28,29)14-7-3-2-4-8-14/h2-13,24H,1H3,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKLKJORZQRPDTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(2,5-dimethoxyphenyl)-5-methyl-N-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2432922.png)

![6-(3,5-dimethoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2432923.png)

![2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B2432927.png)

![2-{[1-(Oxan-4-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2432928.png)

![(1R,2S)-2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]cyclopropane-1-carboxylic acid](/img/structure/B2432929.png)

![3-Amino-4-(3,4-dimethylphenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2432936.png)

![2-Oxa-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B2432937.png)

![2,4-dimethyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2432942.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2432944.png)